![molecular formula C16H18FN3OS2 B11194290 (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11194290.png)
(5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone core, a fluorophenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a ketone or alcohol derivative, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research suggests it may have antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific biological target but often include inhibition of key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-butyl-5-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential as a pharmacologically active compound.
Biological Activity
The compound (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, characterized by a five-membered ring that includes sulfur and nitrogen. This compound's unique structure, which incorporates an ethyl group and a piperazine moiety, is believed to enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18FN3OS2, indicating the presence of fluorine, which is often introduced to modify pharmacological properties. The thiazolidinone core contributes to the compound's reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Antidiabetic
- Antioxidant
- Anti-inflammatory
These activities can be attributed to the structural modifications at various positions on the thiazolidinone ring, particularly positions 2, 3, and 5 .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against bacterial and fungal infections. |
Anticancer | Inhibits proliferation of cancer cells; induces apoptosis. |
Antidiabetic | Improves insulin sensitivity; regulates glucose metabolism. |
Antioxidant | Scavenges free radicals; reduces oxidative stress. |
Anti-inflammatory | Reduces inflammation markers; modulates immune response. |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to cancer progression and metabolic disorders.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that affect cell proliferation and survival.
- Oxidative Stress Reduction : The antioxidant properties may contribute to cellular protection against oxidative damage.
Case Studies and Research Findings
Several studies have investigated compounds structurally similar to this compound:
- Anticancer Activity : A study demonstrated that derivatives with similar structures inhibited breast cancer cell lines (MCF-7) with IC50 values ranging from 1.27 to 1.50 µM . These compounds induced apoptosis through modulation of key signaling pathways including AKT and mTOR.
- Antidiabetic Effects : Research indicated that thiazolidinone derivatives exhibit significant antidiabetic activity by activating PPARγ receptors, leading to improved insulin sensitivity .
- Antioxidant Properties : Compounds within this class have been shown to possess antioxidant capabilities through various assays (e.g., DPPH, ABTS), indicating their potential for reducing oxidative stress in cells .
Properties
Molecular Formula |
C16H18FN3OS2 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18FN3OS2/c1-2-20-15(21)14(23-16(20)22)11-18-7-9-19(10-8-18)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3/b14-11+ |
InChI Key |
SLEXBVZSAYQLSM-SDNWHVSQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\N2CCN(CC2)C3=CC=C(C=C3)F)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)SC1=S |
Origin of Product |
United States |
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